Phthalic acid, butyl dodecyl ester

Description

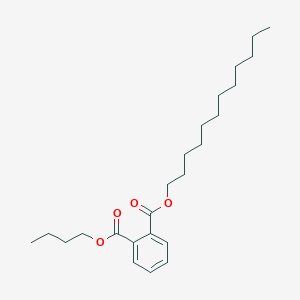

Phthalic acid, butyl dodecyl ester (C₂₄H₃₈O₄; molecular weight: 390.56 g/mol) is a phthalate diester characterized by a butyl (C₄H₉) and a dodecyl (C₁₂H₂₅) alkyl chain esterified to the ortho-dicarboxylic acid benzene ring. This compound has been identified in diverse environments, including marine algae (Sarconema filiforme), archaeological wood samples, and plant extracts . Functionally, it exhibits antimicrobial, antiproliferative (against cancer cell lines MCF-7, MDA-MB231, and A549), and bioactive properties, positioning it as a compound of interest in pharmaceutical and environmental research .

Properties

CAS No. |

23761-34-4 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

1-O-butyl 2-O-dodecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-8-9-10-11-12-13-16-20-28-24(26)22-18-15-14-17-21(22)23(25)27-19-6-4-2/h14-15,17-18H,3-13,16,19-20H2,1-2H3 |

InChI Key |

BAZVBVCLLGYUFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |

Other CAS No. |

23761-34-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Branched esters (e.g., DEHP, diisooctyl ester) exhibit higher environmental persistence due to resistance to enzymatic degradation .

Biological Activity: Antimicrobial Effects: Butyl dodecyl ester and shorter-chain derivatives (e.g., dibutyl phthalate) disrupt microbial membranes, but efficacy varies with chain length. For example, dibutyl phthalate shows broader antimicrobial activity against Bacillus anthracis . Antiproliferative Activity: Butyl dodecyl ester demonstrates moderate cytotoxicity against cancer cells, while DEHP is linked to carcinogenicity via chronic exposure . Reproductive Toxicity: Butyl benzyl phthalate (BBP) shares structural motifs with butyl dodecyl ester (e.g., C₄ chain) and is implicated in reproductive dysfunction, suggesting alkyl chain length influences endocrine disruption .

Environmental Impact :

- Shorter-chain phthalates (DBP, DEHP) dominate environmental contamination due to widespread industrial use. Butyl dodecyl ester is less prevalent in pollution databases but persists in niche environments like marine sediments .

- Degradation pathways vary: Dibutyl phthalate is metabolized via the phthalic acid pathway, while branched esters (e.g., DEHP) require specialized microbial consortia for breakdown .

Research Findings and Implications

Natural Occurrence vs. Synthetic Origins: Butyl dodecyl ester has been detected in archaeal extracts and algae, suggesting possible natural biosynthesis, unlike DEHP and DBP, which are primarily synthetic .

Toxicological Profile :

- While butyl dodecyl ester is less studied than DBP or DEHP, its structural analogs (e.g., butyl undecyl ester) show larval toxicity in Culex quinquefasciatus, implying chain length modulates ecotoxicological effects .

Applications in Drug Discovery: The antiproliferative activity of butyl dodecyl ester against cancer cell lines warrants further investigation into its mechanism, particularly compared to DEHP’s carcinogenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.